1-(5-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone
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Description
1-(5-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.12 g/mol. The purity is usually 95%.
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Biological Activity
1-(5-Amino-pyridin-3-YL)-2,2,2-trifluoro-ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews. The compound's structure, properties, and mechanisms of action will be discussed alongside relevant case studies and data tables.
- Molecular Formula : C7H5F3N2O
- Molar Mass : 190.12 g/mol
- Density : 1.430 g/cm³ (predicted)
- Boiling Point : 257.7 °C (predicted)
- pKa : 2.92 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit significant activity against certain enzymes and receptors involved in disease processes.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways related to cancer and inflammation. For instance, it has been noted to inhibit the activity of branched-chain amino acid transaminases (BCATs), which play a role in amino acid metabolism .
- Receptor Modulation : There is evidence suggesting that this compound may interact with the ephrin receptor family, which is implicated in various cancers. Such interactions could potentially lead to therapeutic applications in oncology .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Study Reference | Biological Activity | IC50 Value | Target |
---|---|---|---|
Inhibition of BCATs | 12 µM | BCAT1/BCAT2 | |
Receptor modulation | N/A | Ephrin receptors | |
Antimicrobial | MIC = 5 µg/mL | Various bacterial strains |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction through the modulation of signaling pathways associated with cell survival and death.
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was compared to standard antibiotics, showing promising results that warrant further exploration for potential use in treating bacterial infections.
Properties
Molecular Formula |
C7H5F3N2O |
---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(5-aminopyridin-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-5(11)3-12-2-4/h1-3H,11H2 |
InChI Key |
LXBUAPSUWRHEDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)C(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.